![molecular formula C19H28N2O2 B2531280 (1S,6R)-3-Boc-7-[(R)-1-phenylethyl]-3,7-diazabicyclo[4.2.0]octane CAS No. 1820574-76-2](/img/structure/B2531280.png)
(1S,6R)-3-Boc-7-[(R)-1-phenylethyl]-3,7-diazabicyclo[4.2.0]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1S,6R)-3-Boc-7-[®-1-phenylethyl]-3,7-diazabicyclo[4.2.0]octane” is a chemical compound with a molecular weight of 316.44 . It contains a total of 53 bonds, including 25 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 four-membered ring, 2 six-membered rings, 1 eight-membered ring, 1 (thio-) carbamate (aliphatic), and 1 tertiary amine (aliphatic) .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:1S/C19H28N2O2/c1-14(15-8-6-5-7-9-15)21-13-16-12-20(11-10-17(16)21)18(22)23-19(2,3)4/h5-9,14,16-17H,10-13H2,1-4H3/t14-,16-,17-/m1/s1 . This code provides a detailed description of the compound’s structure, including its bonds and rings . Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Studies on borane and carborane derivatives highlight their promising roles in medicinal chemistry due to unique stability, geometrical, and electronic properties. These compounds serve as innovative platforms for novel applications in medicinal fields, including drug delivery and imaging (Viňas, Núñez, Bennour, & Teixidor, 2019). Their ability to cross lipid bilayer membranes and facilitate visualization within cells by Raman and fluorescence techniques underscores their potential in biomedical research.
Organic Synthesis and Catalysis
The Michael addition reaction, a cornerstone in organic synthesis, employs bases to facilitate diastereoselective and enantioselective carbon-carbon bond formation. Innovations in this area, including the use of various organic and inorganic bases, are crucial for synthesizing natural products and drugs (Thirupathi, Mamatha Jyothi, & Sripathi, 2022). This research underscores the importance of diazabicyclo derivatives in facilitating complex organic reactions.
Materials Science and Photocatalysis
(BiO)2CO3-based photocatalysts have gained attention for their potential in environmental remediation and energy conversion, with modifications enhancing their visible light-driven photocatalytic performance. The development of various BOC micro/nanostructures and their applications in photocatalysis, as well as nonmetal doping strategies to improve photocatalytic activity, highlight the role of diazabicyclo octane derivatives in materials science (Ni, Sun, Zhang, & Dong, 2016).
Environmental Impact and Sustainability
The use of metal-based octane boosters in gasoline, such as MMT and Ferrocene, has raised concerns regarding their impact on engine components, emissions control systems, and overall environmental and health impacts. Studies assessing these impacts provide a framework for evaluating the sustainability and safety of chemical additives in consumer products (Afotey, 2018).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
tert-butyl (1S,6R)-7-[(1R)-1-phenylethyl]-3,7-diazabicyclo[4.2.0]octane-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-14(15-8-6-5-7-9-15)21-13-16-12-20(11-10-17(16)21)18(22)23-19(2,3)4/h5-9,14,16-17H,10-13H2,1-4H3/t14-,16-,17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBZIRLPWKMXGG-DJIMGWMZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC3C2CCN(C3)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2C[C@@H]3[C@H]2CCN(C3)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,6R)-3-Boc-7-[(R)-1-phenylethyl]-3,7-diazabicyclo[4.2.0]octane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


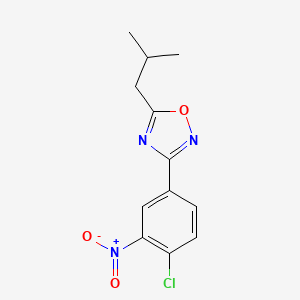
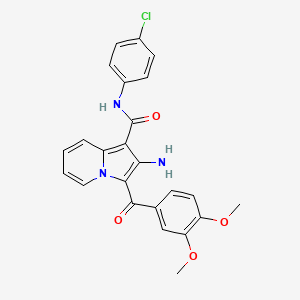

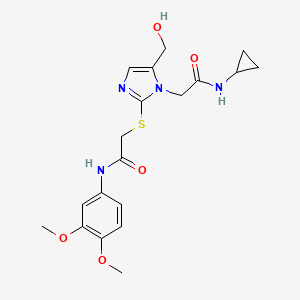
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2531205.png)
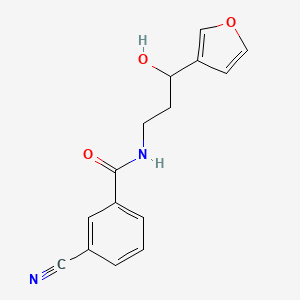
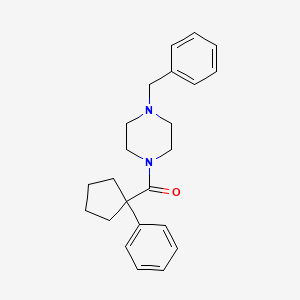
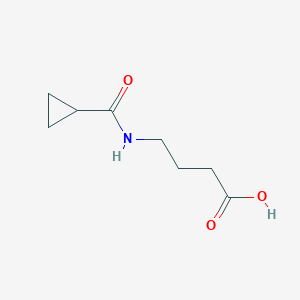
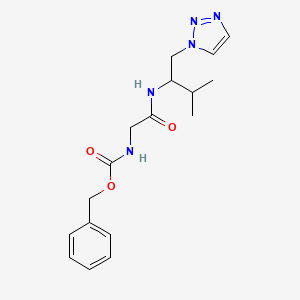
![1-[(3S,4S)-4-[(Prop-2-enoylamino)methyl]oxolan-3-yl]triazole-4-carboxamide](/img/structure/B2531214.png)
![9-(2,5-dimethoxyphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B2531217.png)
![1-(4-chlorobenzenesulfonyl)-N'-[(1E)-propylidene]piperidine-4-carbohydrazide](/img/structure/B2531218.png)
![4-(4-Methylpiperidin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine](/img/structure/B2531219.png)